1-Cyclopropyl-3-(2-fluorophenyl)piperazine
Overview
Description
“1-Cyclopropyl-3-(2-fluorophenyl)piperazine” is a compound that belongs to the piperazine class of compounds. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
Numerous methods have been reported for the synthesis of substituted piperazines . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-Cyclopropyl-3-(2-fluorophenyl)piperazine” is C13H17FN2 . The molecular weight is 220.29 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-3-(2-fluorophenyl)piperazine” include a refractive index of 1.556 (lit.), a boiling point of 150 °C/3 mmHg (lit.), and a density of 1.141 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of amide derivatives of quinolone incorporating 1-cyclopropyl moieties, including 1-cyclopropyl-3-(2-fluorophenyl)piperazine structures, have been synthesized for their potential antimicrobial activities. These derivatives exhibited significant antibacterial activity against various strains, including gram-positive and gram-negative bacteria, as well as antifungal activity against C. albicans, highlighting their relevance in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Photochemical Properties
Research on the photochemical behavior of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions reveals insights into the stability and degradation pathways of fluoroquinolone antibiotics under light exposure. This study is crucial for understanding the environmental fate and photostability of these compounds (Mella, Fasani, & Albini, 2001).
Anticancer and Antituberculosis Studies
The synthesis of 1-(4-Chlorophenyl)cyclopropylmethanone derivatives and their evaluation for anticancer and antituberculosis activities have been reported. Some of these derivatives have shown promising in vitro activity against breast cancer cell lines and significant antituberculosis effects, suggesting their potential as therapeutic agents in these disease contexts (Mallikarjuna, Padmashali, & Sandeep, 2014).
Environmental Remediation of Antibiotics
Studies on the sulfate radical-based oxidation of fluoroquinolone antibiotics, including those with 1-cyclopropyl and piperazine moieties, highlight advanced oxidation processes as effective for the remediation of these persistent pollutants in water. The research provides valuable insights into the degradation kinetics and mechanisms, aiding in the development of more efficient water treatment solutions (Jiang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-3-(2-fluorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBQZXKPGOLJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265511 | |
Record name | 1-Cyclopropyl-3-(2-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-fluorophenyl)piperazine | |
CAS RN |
1248907-65-4 | |
Record name | 1-Cyclopropyl-3-(2-fluorophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1248907-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-(2-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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